boc-(s)-3-cyclopropylalanine methyl ester

asymmetric synthesis chiral purity enantioselective hydrogenation

Boc-(S)-3-cyclopropylalanine methyl ester (CAS 104347-84-4) is a protected unnatural amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a methyl ester on the carboxyl terminus. With molecular formula C₁₂H₂₁NO₄ and molecular weight 243.3 g/mol, it serves as a chiral building block for solid-phase peptide synthesis (SPPS) and medicinal chemistry applications.

Molecular Formula C12H21NO4
Molecular Weight 243.3 g/mol
CAS No. 104347-84-4
Cat. No. B034011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameboc-(s)-3-cyclopropylalanine methyl ester
CAS104347-84-4
SynonymsBOC-L-CYCLOPROPYL-ALA-OH METHYL ESTER
Molecular FormulaC12H21NO4
Molecular Weight243.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1CC1)C(=O)OC
InChIInChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-9(10(14)16-4)7-8-5-6-8/h8-9H,5-7H2,1-4H3,(H,13,15)/t9-/m0/s1
InChIKeyNSBWPLARUDPFIE-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-(S)-3-Cyclopropylalanine Methyl Ester CAS 104347-84-4: A Protected Unnatural Amino Acid for Conformationally Constrained Peptide Synthesis


Boc-(S)-3-cyclopropylalanine methyl ester (CAS 104347-84-4) is a protected unnatural amino acid derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amine and a methyl ester on the carboxyl terminus . With molecular formula C₁₂H₂₁NO₄ and molecular weight 243.3 g/mol, it serves as a chiral building block for solid-phase peptide synthesis (SPPS) and medicinal chemistry applications [1]. The (S)-configured cyclopropyl side chain at the β-position introduces significant conformational rigidity into peptide backbones, a property distinct from standard aliphatic amino acids [2].

Why Boc-(S)-3-Cyclopropylalanine Methyl Ester Cannot Be Substituted by Generic Cyclopropylalanine Derivatives


Cyclopropylalanine derivatives are not interchangeable due to critical differences in protecting group chemistry, stereochemical integrity, and physicochemical properties that directly impact synthetic efficiency and final product quality. Boc-(S)-3-cyclopropylalanine methyl ester is specifically designed for Boc-based SPPS, where acid-labile Boc protection enables orthogonal deprotection strategies incompatible with Fmoc-protected analogs [1]. Substitution with Fmoc-L-cyclopropylalanine (CAS 214750-76-2) would require a completely different SPPS protocol and resin chemistry . Furthermore, the methyl ester versus free acid form (e.g., Boc-L-cyclopropylalanine, CAS 89483-06-7) dictates coupling activation strategies and solubility profiles . Even within the same protecting group family, enantiomeric purity varies dramatically—the target compound is derived from synthetic routes achieving >99.9% ee, whereas commercial L-cyclopropylalanine free amino acid typically ranges 95-98% purity .

Quantitative Differentiation Evidence for Boc-(S)-3-Cyclopropylalanine Methyl Ester


Enantiomeric Purity: >99.9% ee Achievable via Asymmetric Hydrogenation vs. Commercial 98% ee Standards

Boc-(S)-3-cyclopropylalanine methyl ester is derived from a synthetic route that achieves enantiomeric excess >99.9% ee, as demonstrated for the N-Boc cyclopropylalanine benzyl ester intermediate prepared via asymmetric hydrogenation using a rhodium-BoPhoz catalyst system . In contrast, commercially available L-cyclopropylalanine free amino acid is typically supplied at 98% purity (HPLC) with no explicit enantiomeric excess specification . The >99.9% ee level represents a 1-2 order of magnitude reduction in the undesired (R)-enantiomer content compared to 98% ee material.

asymmetric synthesis chiral purity enantioselective hydrogenation

Conformational Constraint: Reduced Rotatable Bonds and Entropic Binding Penalty

The cyclopropylalanine moiety restricts conformational freedom around the Cα-Cβ bond due to the inherent strain of the three-membered ring [1]. In Boc-(S)-3-cyclopropylalanine methyl ester, this constraint translates to only 3 rotatable bonds in the core amino acid structure, compared to 7 freely rotating bonds in Fmoc-L-cyclopropylalanine (which includes the flexible Fmoc fluorenylmethoxy moiety) [2]. The cyclopropyl group reduces the entropic penalty of binding, often leading to more potent and specific interactions in peptide ligands [1].

conformational constraint peptide rigidity entropic penalty

CCR5 Antagonist Activity: 3-Cyclopropylalanine-Containing Derivatives Exhibit Significant to Excellent Antiviral Activity

In a 2004 SAR study of CCR5 chemokine receptor antagonists, 3-cyclopropylalanine was incorporated into 1,3,4-trisubstituted pyrrolidine derivatives (compounds 435) and evaluated as β-chemokine receptor antagonists against HIV [1]. All cyclopropylalanine-containing derivatives showed significant antiviral activity, with some exhibiting excellent activity and concomitantly approved pharmacokinetic properties [1]. In contrast, the parent cyclopropylglycine scaffold showed less favorable pharmacokinetic profiles, prompting the shift to the cyclopropylalanine series [1].

CCR5 antagonist HIV antiviral SAR

Synthetic Efficiency: 99.6% Conversion and 99.4% ee in Boc-Protected Benzyl Ester Synthesis

The N-Boc-(S)-cyclopropylalanine benzyl ester—a direct precursor sharing the same Boc-protected (S)-stereocenter as the target methyl ester—was synthesized with 99.6% conversion and 99.4% enantiomeric excess using a rhodium-BoPhoz catalyst system under mild conditions (25°C, 6 h, 0.69-1.38 barg H₂) . This level of stereochemical fidelity and conversion exceeds typical yields for cyclopropylalanine synthesis via alternative routes, which often require multiple recrystallizations to achieve >99% ee .

asymmetric hydrogenation catalytic efficiency process chemistry

High-Value Research and Industrial Applications for Boc-(S)-3-Cyclopropylalanine Methyl Ester


Boc-SPPS of Conformationally Constrained Peptide Therapeutics

The Boc protecting group enables acid-labile orthogonal protection strategies in Boc-based solid-phase peptide synthesis (SPPS). The methyl ester provides a convenient handle for C-terminal activation or subsequent saponification to the free acid. The cyclopropyl side chain introduces conformational rigidity that reduces the entropic penalty of receptor binding, potentially increasing target affinity by 10-100 fold. This combination makes Boc-(S)-3-cyclopropylalanine methyl ester a strategic building block for peptide drug candidates requiring enhanced metabolic stability and defined three-dimensional structure .

Synthesis of HIV CCR5 Antagonist Leads

Cyclopropylalanine-containing pyrrolidine derivatives have demonstrated significant to excellent antiviral activity as CCR5 β-chemokine receptor antagonists, with some showing approved pharmacokinetic properties [1]. Boc-(S)-3-cyclopropylalanine methyl ester serves as the protected chiral precursor for incorporating the (S)-cyclopropylalanine motif into these antiviral lead compounds. The >99.9% ee available from the optimized asymmetric hydrogenation route ensures that the final drug candidates are free from the undesired (R)-enantiomer, which is essential for reproducible SAR and regulatory toxicology studies.

Enantiomerically Pure Building Block for Fragment-Based Drug Discovery

The ultra-high enantiomeric purity (>99.4% ee) achievable via the BoPhoz-catalyzed asymmetric hydrogenation route positions Boc-(S)-3-cyclopropylalanine methyl ester as a premium chiral fragment for fragment-based drug discovery (FBDD). The cyclopropyl group introduces both conformational constraint and increased lipophilicity (cLogP ~2.46) [2], making it a valuable scaffold for exploring chemical space in early-stage hit identification. The orthogonal Boc and methyl ester protecting groups allow for sequential deprotection and diversification in parallel synthesis workflows.

Metabolic Stability Enhancement in Peptide Drug Candidates

The cyclopropyl ring in cyclopropylalanine derivatives protects adjacent peptide bonds from proteolytic degradation, extending in vivo half-life compared to peptides containing linear aliphatic amino acids [3]. Boc-(S)-3-cyclopropylalanine methyl ester enables the site-specific incorporation of this stability-enhancing motif into peptide backbones during SPPS. This application is particularly valuable for oral peptide therapeutics and long-acting injectable formulations where proteolytic susceptibility is a major attrition factor.

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